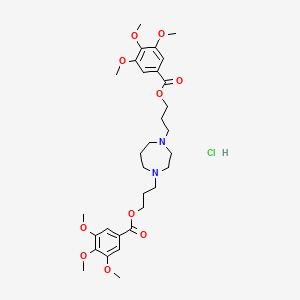

Dilazep dihydrochloride

Vue d'ensemble

Description

Le dilazep dihydrochlorure est un vasodilatateur qui agit comme un inhibiteur de la recapture de l'adénosine. Il est principalement utilisé pour le traitement des cardiopathies et des troubles rénaux . Le composé amplifie les effets de l'adénosine, conduisant à une vasodilatation cérébrale et coronaire . De plus, il inhibe les dommages ischémiques, l'agrégation plaquettaire et le transport membranaire des nucléosides .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du dilazep implique la réaction de la bis-(3-hydroxypropyl)-éthylènediamine avec le 1-bromo-3-chloropropane pour former l'homopipérazine. Cet intermédiaire est ensuite estérifié avec le chlorure de 3,4,5-triméthoxybenzoyle pour obtenir le dilazep .

Méthodes de production industrielle : Les méthodes de production industrielle du dilazep dihydrochlorure impliquent généralement une synthèse à grande échelle utilisant les mêmes réactions chimiques que celles décrites ci-dessus. Le processus est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes pharmaceutiques.

Types de réactions :

Oxydation : Le dilazep dihydrochlorure peut subir des réactions d'oxydation, bien que les détails spécifiques sur les produits formés soient limités.

Réduction : Le composé peut également participer à des réactions de réduction dans des conditions appropriées.

Réactifs et conditions courantes :

Oxydation : Agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : L'estérification implique généralement des réactifs comme les chlorures d'acyle et des bases comme la pyridine.

Principaux produits : Le produit principal de la réaction d'estérification dans la synthèse du dilazep est le composé estérifié lui-même, le dilazep .

4. Applications de la recherche scientifique

Le dilazep dihydrochlorure a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études d'estérification et d'inhibition du transport des nucléosides.

Biologie : Étudié pour ses effets sur la recapture cellulaire de l'adénosine et son rôle dans la modulation des processus physiologiques.

Industrie : Utilisé dans le développement de produits pharmaceutiques ciblant les troubles cardiovasculaires et rénaux.

5. Mécanisme d'action

Le dilazep dihydrochlorure exerce ses effets en inhibant la recapture de l'adénosine, augmentant ainsi sa concentration extracellulaire. Cela conduit à une vasodilatation accrue médiée par l'adénosine dans les vaisseaux cérébraux et coronaires . Le composé inhibe également les dommages ischémiques, l'agrégation plaquettaire et le transport membranaire des nucléosides . Les cibles moléculaires comprennent les récepteurs de l'adénosine et les transporteurs de nucléosides .

Composés similaires :

Dipyridamole : Un autre inhibiteur de la recapture de l'adénosine avec des effets vasodilatateurs similaires.

Hexobendine : Partage une structure chimique et un profil pharmacologique similaires à ceux du dilazep.

Unicité : Le dilazep dihydrochlorure est unique en raison de sa forte puissance en tant qu'inhibiteur de la recapture de l'adénosine et de sa solubilité dans l'eau, ce qui facilite la préparation de solutions aqueuses par rapport à d'autres composés similaires .

Applications De Recherche Scientifique

Diabetic Nephropathy

Recent studies have highlighted the effectiveness of dilazep dihydrochloride in managing diabetic nephropathy. A study involving Otsuka Long-Evans Tokushima fatty rats demonstrated that dilazep significantly reduced urinary protein excretion and glomerulosclerosis, indicating its potential as a therapeutic agent for diabetic patients suffering from kidney complications .

- Case Study Summary:

- Model: OLETF rats (Type 2 diabetes)

- Dosage: Administered dilazep hydrochloride reduced proteinuria.

- Outcome: Prevention of glomerulosclerosis and tubular atrophy.

Ischemic Heart Disease

Dilazep has been utilized in patients with ischemic heart disease due to its ability to enhance coronary blood flow. Its vasodilatory effects help alleviate symptoms associated with coronary artery disease by improving tissue perfusion .

- Clinical Findings:

- Patients receiving dilazep showed improved exercise tolerance and reduced angina episodes.

- A study reported that dilazep administration improved hemodynamic parameters in patients with coronary artery disease.

Oncology Applications

Recent investigations have identified dilazep as a potential inhibitor of GATA2, a transcription factor implicated in various cancers, including prostate cancer. In vitro studies demonstrated that dilazep effectively inhibited GATA2-dependent pathways, leading to reduced tumor cell proliferation .

- Research Highlights:

- In Vitro Studies: Dilazep exhibited cytotoxic effects on prostate cancer cell lines.

- Mechanism: Inhibition of GATA2 recruitment to chromatin.

- Preclinical Model: Patient-derived xenograft models confirmed its anticancer activity.

Renal Hemodynamics

Dilazep's effects on renal blood flow were studied through experiments involving isolated renal arterioles. The compound displayed a biphasic response: initially causing vasoconstriction followed by vasodilation mediated through adenosine receptor modulation .

- Experimental Observations:

- Initial constriction of afferent and efferent arterioles.

- Subsequent dilation correlated with increased renal blood flow.

| Phase | Effect on Arterioles | Mechanism |

|---|---|---|

| Early Phase | Vasoconstriction (5% decrease) | A1 receptor activation |

| Later Phase | Vasodilation (20% increase) | A2 receptor activation |

Mécanisme D'action

Dilazep dihydrochloride exerts its effects by inhibiting the uptake of adenosine, thereby increasing its extracellular concentration. This leads to enhanced adenosine-mediated vasodilation in cerebral and coronary vessels . The compound also inhibits ischemic damage, platelet aggregation, and nucleoside membrane transport . The molecular targets include adenosine receptors and nucleoside transporters .

Comparaison Avec Des Composés Similaires

Dipyridamole: Another adenosine reuptake inhibitor with similar vasodilatory effects.

Hexobendine: Shares a similar chemical structure and pharmacological profile with dilazep.

Uniqueness: Dilazep dihydrochloride is unique in its high potency as an adenosine uptake inhibitor and its water solubility, which makes it easier to prepare aqueous solutions compared to other similar compounds .

Activité Biologique

Dilazep dihydrochloride is a compound primarily recognized for its role as an adenosine reuptake inhibitor and its therapeutic applications in cardiovascular and renal diseases. This article presents a detailed overview of its biological activities, supported by research findings, data tables, and case studies.

Dilazep functions primarily by inhibiting the uptake of adenosine, leading to an increase in extracellular adenosine concentrations. This mechanism plays a crucial role in its vasodilatory effects on coronary and cerebral vessels, as well as its antiplatelet properties. The compound has been shown to enhance blood flow in ischemic tissues and reduce platelet aggregation, making it beneficial in various clinical scenarios.

Pharmacological Effects

- Vasodilation : Dilazep is known to induce vasodilation in coronary and renal arteries. Studies have demonstrated that it causes a biphasic response in renal arterioles, initially constricting and then dilating them over time . This effect is mediated through adenosine receptor activation (A1 and A2 receptors), which influences vascular tone and blood flow dynamics.

- Antiplatelet Activity : As an antiplatelet agent, dilazep reduces the expression of tissue factor in endothelial cells and monocytes, thereby inhibiting thrombus formation . Its efficacy in preventing platelet aggregation has been documented in various animal models and clinical settings.

- Nephroprotective Effects : In studies involving diabetic nephropathy models, dilazep significantly reduced urinary protein excretion and prevented glomerulosclerosis and tubular atrophy . These findings suggest its potential role in protecting renal function in diabetic patients.

Case Studies

Case Study 1: Diabetic Nephropathy

In a study utilizing OLETF rats (a model for type 2 diabetes), dilazep administration was associated with reduced levels of N-acetyl-beta-D-glucosaminidase (NAG) activity, indicating a protective effect against kidney damage due to diabetes. The treatment resulted in lower urinary protein levels and improved histological outcomes, highlighting its therapeutic potential for diabetic nephropathy .

Case Study 2: Ischemic Heart Disease

A clinical trial assessed the effects of dilazep on patients with ischemic heart disease. The results indicated significant improvements in coronary blood flow and reductions in angina episodes compared to placebo groups. Patients reported enhanced quality of life due to reduced symptoms associated with myocardial ischemia .

Research Findings

Several studies have explored the biological activity of this compound:

Analyse Des Réactions Chimiques

Radical Scavenging Activity

Research indicates that dilazep exhibits significant radical scavenging properties. A study conducted by Yoshinaka et al. demonstrated that dilazep can inhibit chemiluminescence in a xanthine oxidase/acetaldehyde system, indicating its ability to scavenge free radicals effectively. The inhibition was dose-dependent, with an IC50 value of approximately .

Key Findings:

-

Dilazep does not affect xanthine oxidase activity but inhibits the production of reactive oxygen species (ROS).

-

It acts similarly to other known radical scavengers, suggesting potential neuroprotective effects against oxidative stress.

Inhibition of Nucleoside Transport

Dilazep has been identified as an inhibitor of nucleoside transport, which plays a crucial role in cellular uptake mechanisms. This inhibition affects various physiological processes, including cell proliferation and apoptosis .

Mechanism:

-

By inhibiting nucleoside transporters, dilazep can alter the availability of adenosine in the extracellular space, thus influencing cellular signaling pathways related to inflammation and cell cycle regulation.

Effects on Cell Cycle Progression

In vitro studies have shown that dilazep affects the cell cycle of mesangial cells by inhibiting the transition from G1 to S phase. The results indicated a significant decrease in DNA synthesis rates in cells treated with dilazep compared to untreated controls .

| Time (h) | G0/G1 Phase (%) | S Phase (%) | Observations |

|---|---|---|---|

| 12 | 6.8 | -2.2 | Initial increase in G0/G1 |

| 24 | 13.9 | -9.6 | Continued suppression of S phase |

| 48 | 76.5 | -18.9 | Significant inhibition observed |

These findings suggest that dilazep prolongs the G1 phase while delaying entry into the S phase, indicating its potential use in regulating cell proliferation in pathological conditions .

Stability and Reactivity

This compound is chemically stable under normal conditions but should be kept away from strong oxidizing agents to prevent any hazardous reactions. The compound does not undergo hazardous polymerization and is considered safe for storage under specified conditions .

Decomposition Products

In case of decomposition, dilazep may release harmful products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .

Toxicological Profile

Propriétés

Numéro CAS |

20153-98-4 |

|---|---|

Formule moléculaire |

C31H45ClN2O10 |

Poids moléculaire |

641.1 g/mol |

Nom IUPAC |

3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;hydrochloride |

InChI |

InChI=1S/C31H44N2O10.ClH/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;/h18-21H,7-17H2,1-6H3;1H |

Clé InChI |

YLKCJCKBCGPGER-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

20153-98-4 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Asta C 4898 Biopropazepan Trimethoxybenzoate C 4898, Asta Cormelian Dilazep Trimethoxybenzoate, Biopropazepan |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dilazep dihydrochloride?

A1: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound exerts its effects primarily through the modulation of various pathways related to platelet function, inflammation, and vascular tone. It demonstrates antiplatelet activity by improving prostanoid metabolism, specifically decreasing the TXB2/6-keto-PGF1α ratio, which indicates a shift towards a less pro-thrombotic state. [] This suggests a potential role in preventing atherosclerosis and thromboembolism. []

Q2: How does this compound affect inflammation?

A2: Studies indicate that this compound exhibits anti-inflammatory properties by suppressing the production of nitric oxide (NO) and the expression of TNF-α mRNA in lipopolysaccharide-stimulated RAW 264 cells. [, ] This suppression of NO synthesis is believed to occur through the inhibition of TNF-α expression via adenosine receptors. [, ]

Q3: Does this compound have any impact on cerebral blood flow?

A3: Yes, research in animal models suggests that this compound may offer protection against cerebral ischemia-reperfusion injury. [] It has been shown to reduce neurological symptoms, brain edema, and lipid peroxidation in the brain following ischemia and reperfusion. [] Furthermore, in a canine model of cerebral vasospasm after subarachnoid hemorrhage, intravenous this compound significantly inhibited angiographic vasospasm. []

Q4: How does this compound affect adenosine levels?

A4: this compound is thought to increase the concentration of extracellular adenosine by preventing its absorption into cells. [] This increase in extracellular adenosine is believed to contribute to the drug's vasodilatory and anti-inflammatory effects. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C30H42N2O8·2HCl, and its molecular weight is 639.57 g/mol.

Q6: Is there any information available regarding the spectroscopic data of this compound?

A6: Specific spectroscopic data for this compound is not provided in the provided research articles.

Q7: What is the pharmacokinetic profile of this compound?

A7: Studies in hypertensive patients show that this compound, after a single oral dose, exhibits a mean elimination half-life of 3.04 hours. [] The time to reach maximum absorption (tmax) was found to be 1.40 hours. [] this compound appears to be well-tolerated in doses up to 900 mg daily, with minimal effects on blood pressure and cardiac hemodynamic function. []

Q8: What are the potential clinical applications of this compound based on the research?

A8: Research suggests potential applications in various conditions:

- Diabetic Nephropathy: this compound shows promise in improving microalbuminuria and potentially preventing the progression of diabetic nephropathy. [, , , ] Studies suggest it might achieve this by reducing urinary podocyte loss [] and preserving anionic charges in the glomerular basement membrane. []

- IgA Nephropathy: this compound demonstrates positive effects in some patients with IgA nephropathy, particularly those with mild glomerulosclerosis, by reducing proteinuria. []

- Vertigo and Dizziness: this compound has been investigated for treating vertigo and dizziness, particularly in patients with Meniere's disease and Lermoyez's disease. [, , , , ] Clinical trials suggest it might reduce the frequency and severity of vertigo attacks. []

- Chronic Renal Failure: Research indicates a potential additive renoprotective effect when this compound is used in combination with AST-120 in some patients with chronic renal failure. []

Q9: What are some potential areas for future research on this compound?

A9: Future research could explore:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.